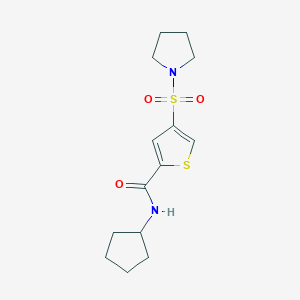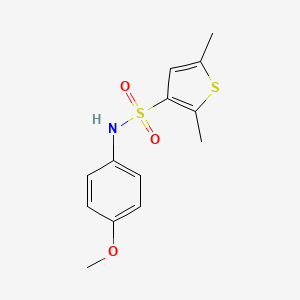![molecular formula C11H10N4S2 B5532859 8,9,10,11-tetrahydro[1]benzothieno[3,2-e][1,2,4]triazolo[4,3-c]pyrimidine-3(2H)-thione](/img/structure/B5532859.png)
8,9,10,11-tetrahydro[1]benzothieno[3,2-e][1,2,4]triazolo[4,3-c]pyrimidine-3(2H)-thione
Descripción general
Descripción
This compound belongs to a class of tetrahydrobenzothieno-triazolopyrimidine derivatives. These compounds have been explored for their potential antimicrobial and anticancer properties, attributed to their unique chemical structure.
Synthesis Analysis
The synthesis of tetrahydrobenzothienotriazolopyrimidine derivatives involves multi-step chemical reactions. A study by Soliman et al. (2009) detailed the synthesis of various derivatives, including 8,9,10,11-tetrahydro[1]benzothieno[3,2-e][1,2,4]triazolo[4,3-c]pyrimidines, which showed significant antimicrobial activity against certain strains like C. albicans and S. aureus (Soliman et al., 2009).
Molecular Structure Analysis
The molecular structure of these compounds, characterized by their complex π-electron delocalization effects, is crucial to their biological activity. Gajda et al. (2015) examined the crystal and molecular structures of similar tetrahydrobenzothienopyrimidine derivatives at 100 K and found that these molecules are planar except for the tetrahydrobenzene part, highlighting their aromatic nature (Gajda et al., 2015).
Chemical Reactions and Properties
These compounds can undergo various chemical reactions due to their reactive sites. The research by Abdelhamid et al. (2005) synthesized triazoles, thiadiazoles, and triazolo[4, 3-a]pyrimidines from hydrazonoyl halides, demonstrating the versatility of these compounds in chemical synthesis (Abdelhamid et al., 2005).
Physical Properties Analysis
While specific studies on the physical properties of 8,9,10,11-tetrahydro[1]benzothieno[3,2-e][1,2,4]triazolo[4,3-c]pyrimidine-3(2H)-thione are limited, related compounds in this category generally exhibit properties like solid-state stability and solubility influenced by their molecular structure.
Chemical Properties Analysis
The chemical properties of these compounds, such as reactivity and stability, are influenced by their heterocyclic structure. The presence of the triazolopyrimidine ring contributes to their potential biological activity, as indicated in the study by Nagaraju et al. (2013), which synthesized novel derivatives and analyzed their structure-reactivity relationship (Nagaraju et al., 2013).
Aplicaciones Científicas De Investigación
Antimicrobial Properties
Derivatives of 8,9,10,11-tetrahydro[1]benzothieno[3,2-e][1,2,4]triazolo[4,3-c]pyrimidine-3(2H)-thione have been studied for their antimicrobial properties. For instance, compounds synthesized from this chemical structure demonstrated significant antimicrobial activity against various strains such as C. albicans, S. aureus, and P. aeruginosa. These findings suggest potential applications in the development of new antimicrobial agents (Soliman et al., 2009).
Synthetic Chemistry and Structural Analysis
This compound is also of interest in the field of synthetic chemistry, particularly in the synthesis and structural analysis of complex organic compounds. For example, its derivatives have been used to study the Dimroth rearrangement, a chemical reaction important for understanding the behavior of organic compounds under certain conditions (Hamed et al., 2008).
Electronic Properties and Crystal Structure
The electronic properties and crystal structure of tetrahydrobenzothienopyrimidine derivatives, including those related to 8,9,10,11-tetrahydro[1]benzothieno[3,2-e][1,2,4]triazolo[4,3-c]pyrimidine-3(2H)-thione, have been a subject of study. These investigations help in understanding the aromaticity and molecular interactions in such fused heterocyclic systems, contributing to broader research in materials science and molecular engineering (Gajda et al., 2015).
Potential in Cancer Research
Research has also been conducted on derivatives of this compound for their potential anticancer properties. Some synthesized compounds have shown remarkable activity against human cancer cell lines, indicating the possibility of developing new anticancer drugs (Botros et al., 2017).
Direcciones Futuras
Propiedades
IUPAC Name |
10-thia-3,4,6,8-tetrazatetracyclo[7.7.0.02,6.011,16]hexadeca-1(9),2,7,11(16)-tetraene-5-thione | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H10N4S2/c16-11-14-13-9-8-6-3-1-2-4-7(6)17-10(8)12-5-15(9)11/h5H,1-4H2,(H,14,16) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LFPWPIGOSDJCPJ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC2=C(C1)C3=C(S2)N=CN4C3=NNC4=S | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H10N4S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
262.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
7,8,9,10-Tetrahydro-2H-6-thia-1,2,3a,5-tetraaza-cyclopenta[c]fluorene-3-thione | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![4-{[(2-chlorobenzyl)thio]acetyl}-1,4-oxazepan-6-ol](/img/structure/B5532797.png)
![4-[(mesitylamino)sulfonyl]-2-thiophenecarboxamide](/img/structure/B5532802.png)

![1-cyclopentyl-N-[2-(3,4-dihydro-1(2H)-quinolinyl)ethyl]-5-oxo-3-pyrrolidinecarboxamide](/img/structure/B5532816.png)
![4-{4-[(4-methoxyphenyl)acetyl]-1-piperazinyl}-6-(1H-pyrazol-1-yl)pyrimidine](/img/structure/B5532820.png)
![N-(2-{4-[2-(4-morpholinyl)-4-pyrimidinyl]-1-piperazinyl}-2-oxoethyl)benzamide](/img/structure/B5532826.png)
![9-ethyl-3-{[4-(4-fluorophenyl)-1-piperazinyl]methyl}-9H-carbazole](/img/structure/B5532840.png)

![4-[4-methyl-5-(1H-1,2,4-triazol-1-ylmethyl)-4H-1,2,4-triazol-3-yl]-N-phenylpiperidine-1-carboxamide](/img/structure/B5532867.png)


![(3S*,4R*)-1-[(4-acetylphenoxy)acetyl]-4-pyridin-4-ylpyrrolidine-3-carboxylic acid](/img/structure/B5532892.png)
![N-[2-(cyclohexylthio)ethyl]-7-methoxychromane-3-carboxamide](/img/structure/B5532901.png)
![1-(cyclohexylmethyl)-3-cyclopropyl-5-{[(4-methyl-4H-1,2,4-triazol-3-yl)thio]methyl}-1H-1,2,4-triazole](/img/structure/B5532908.png)